TBC3711
Overview
Description
TBC-3711 is a next-generation endothelin antagonist that has been studied for its potential therapeutic applications in treating conditions such as congestive heart failure, hypertension, and pulmonary hypertension . It is a small molecule that selectively targets the endothelin A receptor, which plays a crucial role in blood vessel constriction and the growth of smooth muscle in vascular walls .
Preparation Methods
The synthesis of TBC-3711 involves several steps, including the preparation of intermediates and the final coupling reactions. One of the key intermediates is 2-thiophenecarboxamide, which is then modified through a series of reactions to introduce various functional groups . The industrial production methods for TBC-3711 typically involve optimizing these synthetic routes to ensure high yield and purity. The mother liquor preparation method involves dissolving 2 mg of the drug in 50 μL of dimethyl sulfoxide (DMSO) to achieve a concentration of 40 mg/mL .
Chemical Reactions Analysis
TBC-3711 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of TBC-3711 can lead to the formation of sulfoxides and sulfones, while reduction can yield thiols and amines .
Scientific Research Applications
In chemistry, it is used as a model compound to study the mechanisms of endothelin receptor antagonism . In biology, TBC-3711 has been shown to attenuate endotoxemia-induced microcirculatory impairment and ischemia in the renal medulla . In medicine, it has demonstrated therapeutic efficacy in treating pulmonary hypertension by improving hemodynamics and right-heart hypertrophy .
Mechanism of Action
TBC-3711 exerts its effects by selectively blocking the action of endothelin, a potent mediator of blood vessel constriction and smooth muscle growth in vascular walls . It is highly selective for the endothelin A receptor, with a selectivity greater than 100,000-fold compared to the endothelin B receptor . By inhibiting the endothelin A receptor, TBC-3711 prevents the vasoconstrictive and proliferative effects of endothelin, thereby reducing blood pressure and improving vascular function .
Comparison with Similar Compounds
TBC-3711 is unique in its high selectivity and potency as an endothelin A receptor antagonist. It is more selective and potent than other endothelin antagonists such as sitaxsentan sodium (THELIN) and bosentan . Similar compounds include other endothelin receptor antagonists like ambrisentan and macitentan, which also target the endothelin A receptor but may differ in their selectivity, potency, and pharmacokinetic properties .
Properties
IUPAC Name |
N-(2-acetyl-4,6-dimethylphenyl)-3-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]thiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S2/c1-10-8-11(2)17(15(9-10)14(5)24)21-19(25)18-16(6-7-29-18)30(26,27)23-20-12(3)13(4)22-28-20/h6-9,23H,1-5H3,(H,21,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYNHDZSSDUYHY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(=O)C)NC(=O)C2=C(C=CS2)S(=O)(=O)NC3=C(C(=NO3)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90190904 | |
Record name | TBC 3711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
447.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
TBC3711 is a small molecule that blocks the action of endothelin, a potent mediator of blood vessel constriction and growth of smooth muscle in vascular walls. It is a next-generation endothelin A antagonist which possesses high oral bioavailability and is more selective and potent than THELIN(tm) (sitaxsentan sodium) Encysive's oral treatment for pulmonary arterial hypertension. TBC3711 is greater than 100,000-fold selective in the targeting of the endothelin A receptor versus the endothelin B receptor. | |
Record name | TBC-3711 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
349453-49-2, 374680-51-0 | |
Record name | TBC-3711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0349453492 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBC 3711 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374680510 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TBC-3711 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB05407 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | TBC 3711 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90190904 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TBC-3711 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BDP0YZR82B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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